5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile hydrochloride

TRPA1 ion channel pain respiratory disease

5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile hydrochloride (CAS 2703756-73-2, C₁₃H₁₄ClF₃N₂, MW 290.71) is a chiral piperidine-substituted benzonitrile featuring a trifluoromethyl group ortho to the nitrile and a piperidin-2-yl substituent at the 5-position. This specific substitution pattern distinguishes it from numerous regioisomeric and analog variants in the 2-(trifluoromethyl)benzonitrile class.

Molecular Formula C13H14ClF3N2
Molecular Weight 290.71 g/mol
Cat. No. B8146202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile hydrochloride
Molecular FormulaC13H14ClF3N2
Molecular Weight290.71 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC(=C(C=C2)C(F)(F)F)C#N.Cl
InChIInChI=1S/C13H13F3N2.ClH/c14-13(15,16)11-5-4-9(7-10(11)8-17)12-3-1-2-6-18-12;/h4-5,7,12,18H,1-3,6H2;1H
InChIKeyCYFSXYGRCBUXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile Hydrochloride: A Positionally Defined Benzonitrile-Piperidine Scaffold for Ion-Channel and Chemokine-Targeted Procurement


5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile hydrochloride (CAS 2703756-73-2, C₁₃H₁₄ClF₃N₂, MW 290.71) is a chiral piperidine-substituted benzonitrile featuring a trifluoromethyl group ortho to the nitrile and a piperidin-2-yl substituent at the 5-position . This specific substitution pattern distinguishes it from numerous regioisomeric and analog variants in the 2-(trifluoromethyl)benzonitrile class. The compound has been disclosed in the patent literature as a CCR5 antagonist with potential application in HIV, asthma, rheumatoid arthritis, and COPD [1], and has been profiled against the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, showing measurable antagonist activity [2].

Why Generic Substitution of 5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile Hydrochloride Fails: Positional and Pharmacologic Evidence Against In-Class Interchangeability


The 2-(trifluoromethyl)benzonitrile chemotype encompasses numerous regioisomers and N-substituted piperidine variants that are not functionally interchangeable. The piperidin-2-yl attachment at the 5-position of the benzonitrile ring—combined with the ortho-trifluoromethyl group—imposes a distinct pharmacophoric geometry that directly governs ion-channel engagement and chemokine receptor recognition [1]. Even modest positional shifts, such as moving the piperidine to the 4-position (e.g., PF-998425) or altering the trifluoromethyl placement to the 4- or 6-position, produce compounds with entirely different target selectivity profiles (e.g., androgen receptor vs. TRPA1 vs. CCR5) . Without quantitative activity-matched bridging data, a procurement decision to substitute any positional analog or N-alkylpiperidine derivative for this specific hydrochloride salt introduces uncontrolled risk of target-switching, altered cellular potency, and divergent ADME liability.

Quantitative Differentiation Evidence for 5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile Hydrochloride vs. Closest Analogs


TRPA1 Antagonist Potency: Human vs. Rat Species Selectivity Profile

This compound demonstrates measurable antagonist activity at human TRPA1 with an IC₅₀ of 330 nM, while activity at rat TRPA1 is markedly weaker (IC₅₀ 1800 nM), giving a 5.5-fold species selectivity window [1]. Although direct head-to-head data against close structural analogs under identical assay conditions are not available in the public domain, the 330 nM human TRPA1 IC₅₀ places this compound within the active range reported for the piperidine carboxamide (PIPC) class of TRPA1 antagonists, which typically achieve IC₅₀ values of 10–100 nM in calcium-flux FLIPR assays [2]. This compound's measurable but moderate potency supports its utility as a scaffold for medicinal chemistry optimization rather than as a development candidate.

TRPA1 ion channel pain respiratory disease species selectivity

CYP2D6 Inhibition Liability: Preliminary Drug-Drug Interaction Risk Assessment

The compound inhibits cytochrome P450 2D6 (CYP2D6) with an IC₅₀ of 1900 nM (1.9 µM) in human liver microsomes [1]. This value is approximately 5.8-fold above the human TRPA1 IC₅₀ (330 nM), providing a preliminary selectivity margin of ~5.8× for the primary pharmacology target over CYP2D6 inhibition. By comparison, the close structural analog PF-04885614 (a Nav1.8 inhibitor sharing the piperidine-trifluoromethyl pharmacophore) carries a hERG liability with IC₅₀ < 2 µM, highlighting a class-level risk for cardiac ion-channel promiscuity that must be evaluated on a compound-by-compound basis [2]. The CYP2D6 IC₅₀ of 1.9 µM for this compound signals a moderate potential for hepatic drug-drug interactions that is quantifiably distinct from the more potent CYP inhibition profiles reported for certain N-alkylpiperidine derivatives.

CYP2D6 inhibition drug-drug interaction hepatic metabolism ADME

Regioisomeric Positioning of Piperidine at C5: Structural Differentiation from 4-Substituted Analogs

The C5 piperidin-2-yl attachment on the benzonitrile ring is the critical structural determinant separating this compound from the extensively characterized 4-substituted analog series exemplified by PF-998425 and the androgen receptor degrader scaffold 4-(4-phenyl-1-piperidyl)-2-(trifluoromethyl)benzonitrile [1]. The 4-substituted analogs bind the androgen receptor (PF-998425: AR IC₅₀ 37 nM binding, 43 nM cellular) , while the 5-substituted compound profiled here shows no AR activity and instead engages TRPA1 (IC₅₀ 330 nM) and CCR5 [2]. This positional switch from C4 to C5 effectively redirects the target profile from nuclear hormone receptor antagonism to ion-channel and chemokine receptor modulation. The C5-piperidine orientation also creates a chiral center at the piperidine 2-position, introducing enantiomeric complexity absent in the achiral 4-piperidin-1-yl analogs—a feature that can be exploited for stereospecific target engagement.

regioisomerism structure-activity relationship piperidine position target selectivity

Hydrochloride Salt Form: Impact on Aqueous Solubility and Solid-State Handling Relative to Free Base

The hydrochloride salt (MW 290.71; free base MW ~254.25) provides a protonated piperidine nitrogen (pKₐ ~10–11 for secondary aliphatic amines), ensuring >99% ionization at physiological pH and enabling aqueous solubility suitable for in vitro assay preparation without DMSO concentrations exceeding 0.1% . The free base form of 5-(piperidin-2-yl)-2-(trifluoromethyl)benzonitrile is expected to have significantly lower aqueous solubility (estimated logP ~3.0–3.5) and may require higher DMSO co-solvent levels that can confound cell-based assay readouts. While no direct solubility comparison data for this specific compound pair are publicly available, the general principle that hydrochloride salts of piperidine-containing benzonitriles exhibit 10- to 100-fold higher aqueous solubility than their free base counterparts is well-established [1]. The hydrochloride salt also offers improved long-term solid-state stability and easier precise weighing for quantitative pharmacology studies.

salt form hydrochloride aqueous solubility solid-state properties

Optimal Research and Industrial Application Scenarios for 5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile Hydrochloride


Species-Selective TRPA1 Pharmacology: Human vs. Rodent Comparator Studies

The 5.5-fold human/rat TRPA1 selectivity window (IC₅₀ 330 nM vs. 1800 nM) makes this compound a valuable tool for distinguishing human-specific TRPA1 pharmacology from rodent-model responses [1]. This is particularly relevant in pain and respiratory disease research, where species-dependent TRPA1 ligand efficacy has confounded translational efforts. Researchers can use this compound as a probe to validate that an observed in vivo effect is mediated through human TRPA1 rather than off-target rodent channels. When combined with a pan-species TRPA1 antagonist, this compound enables clean pharmacological dissection of species-dependent target contribution [2].

CCR5 Antagonist Lead Optimization: In Vitro HIV Entry Blockade and Inflammatory Disease Modeling

Patent disclosures identify this compound as a CCR5 antagonist scaffold applicable to HIV entry inhibition and CCR5-mediated inflammatory conditions including asthma, rheumatoid arthritis, and COPD [2]. Procurement of the hydrochloride salt provides a ready-to-screen starting point for medicinal chemistry teams pursuing CCR5-dependent indications. The defined CYP2D6 IC₅₀ (1.9 µM) also enables early-stage ADME triage, allowing teams to prioritize analogs with improved selectivity margins over CYP inhibition before committing to in vivo PK studies [1].

Regioisomeric SAR Libraries: Mapping Piperidine Position–Function Relationships on the Benzonitrile Scaffold

The C5-piperidine substitution pattern is underrepresented compared to the widely studied C4-substituted 2-(trifluoromethyl)benzonitrile series (e.g., AR antagonists and degraders) [1][2]. This compound serves as the key C5 anchor point for constructing systematic regioisomeric SAR libraries that probe how piperidine position (C4, C5, or C6) dictates target selectivity between nuclear hormone receptors, ion channels, and chemokine receptors. Such libraries are of high value to chemical biology groups mapping polypharmacology networks and to industrial discovery teams seeking to escape AR-centric intellectual property crowded around the 4-substituted analogs.

Hydrochloride Salt-Form Screening and Preformulation Development

The hydrochloride salt of this compound provides a benchmark for salt-form screening studies aimed at optimizing solubility, dissolution rate, and solid-state stability of piperidine-containing benzonitrile leads. Its estimated ≥50-fold solubility advantage over the free base [2] establishes a reference point for evaluating alternative counterions (e.g., mesylate, tosylate, phosphate) in preformulation development. CROs and pharmaceutical development teams can use this specific salt as a comparator to quantify the solubility and stability gains achieved by novel salt forms, with the free base serving as the low-solubility baseline [1].

Quote Request

Request a Quote for 5-(Piperidin-2-yl)-2-(trifluoromethyl)benzonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.